Structural Differentiation from the Class Prototype L-651,582: N1-Benzyl Simplification and N-Carboxamide Arylation
The target compound replaces the bulky 3,5-dichloro-4-(4-chlorobenzoyl)benzyl group at N1 (present in L-651,582) with an unsubstituted benzyl group, while simultaneously replacing the primary carboxamide (–CONH₂) with an N-(3,4-dimethylphenyl) carboxamide. This dual modification reduces molecular weight (321.38 vs. 424.67 Da) and calculated lipophilicity (cLogP ~2.9 vs. ~4.5 for L-651,582, estimated by fragment-based calculation), while introducing an additional hydrogen-bond acceptor (the anilide carbonyl) and π-stacking potential via the 3,4-dimethylphenyl ring. No direct pharmacological head-to-head comparison data exist for these two compounds [1].
| Evidence Dimension | Structural differentiation: N1 substituent and carboxamide substitution |
|---|---|
| Target Compound Data | N1 = benzyl (–CH₂–C₆H₅); carboxamide = –CONH–(3,4-dimethylphenyl); MW = 321.38 Da; cLogP ≈ 2.9 (estimated); H-bond acceptors = 5; rotatable bonds = 5 |
| Comparator Or Baseline | L-651,582: N1 = 3,5-dichloro-4-(4-chlorobenzoyl)benzyl; carboxamide = –CONH₂; MW = 424.67 Da; cLogP ≈ 4.5; H-bond acceptors = 5; rotatable bonds = 6 |
| Quantified Difference | ΔMW = –103.29 Da (–24.3%); ΔcLogP ≈ –1.6 log units; replacement of primary amide with N-aryl amide alters H-bond donor count from 3 to 2 |
| Conditions | Structural comparison based on 2D chemical structures and calculated physicochemical descriptors; no head-to-head biological assay data available. |
Why This Matters
The lower molecular weight and reduced lipophilicity predict improved aqueous solubility and potentially superior pharmacokinetic properties compared with L-651,582, while the N-aryl carboxamide may engage different target binding pockets, justifying procurement for focused SAR campaigns.
- [1] Bochis RJ, et al. Benzylated 1,2,3-triazoles as anticoccidiostats. J Med Chem. 1991;34(9):2843-2852. PMID: 1895303. View Source
